molecular formula C7H20Cl2N2 B8236851 N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride

N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride

Cat. No.: B8236851
M. Wt: 203.15 g/mol
InChI Key: ZSZJPYFRQMSUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride (CAS: 375859-33-9) is a branched alkyl-substituted ethane-1,2-diamine derivative supplied as a stable dihydrochloride salt to enhance solubility for laboratory applications . This compound serves as a versatile reagent and building block in organic synthesis, where it is used for preparing complex molecules and pharmaceutical intermediates . Its structure, featuring an isopropyl group at the N1 position and two methyl groups at the N2 position, makes it a valuable ligand in biological research, capable of forming stable complexes with metal ions to modulate enzyme activity and investigate biochemical pathways . The diamine backbone also allows its use in the development of polymers and resins, where it can enhance material properties . Researchers can employ this compound in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, to yield corresponding amine oxides, secondary amines, and other functionalized derivatives . Please note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-7(2)8-5-6-9(3)4;;/h7-8H,5-6H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZJPYFRQMSUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride typically involves the reaction of isopropylamine with N,N-dimethylethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for preparing complex molecules and intermediates. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic chemistry.

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Can be reduced using sodium borohydride.
  • Substitution : Can participate in nucleophilic substitution reactions.

Biological Research

In biological studies, N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride is utilized for investigating enzyme mechanisms and as a ligand in metal complex formation. Its interactions with enzymes can modulate their activity, providing insights into biochemical pathways.

Case Study : In a study examining its role as a ligand, it was shown to form stable complexes with metal ions, which influenced enzyme activity significantly.

Polymer and Resin Production

The compound is also used in the industrial sector for producing polymers and resins. Its unique chemical properties allow it to enhance the performance characteristics of these materials.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxideAmine oxides
ReductionSodium borohydrideSecondary or tertiary amines
SubstitutionAlkyl halides, acyl chloridesSubstituted amines
Activity TypeMechanismReference
Enzyme ModulationLigand formationStudy on enzyme interaction
Complex FormationBinding with metal ionsResearch on metal-ligand complexes

Mechanism of Action

The mechanism of action of N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The ethane-1,2-diamine backbone serves as a versatile scaffold, with modifications at N1 and N2 positions significantly altering properties. Key analogues include:

Compound Name N1 Substituent N2 Substituent Salt Form Key Data Source
Target Compound Isopropyl N,N-dimethyl Dihydrochloride CAS: 375859-33-9
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 4-Methoxyphenyl N,N-dimethyl Free base Yield: 75%; 1H NMR: δ 2.23 (s, 6H, N(CH3)2)
N1-(4-Nitrophenyl)-N2,N2-dimethylethane-1,2-diamine 4-Nitrophenyl N,N-dimethyl Free base Yield: 90%; IR: 1520 cm⁻¹ (NO2 stretch)
N1-(2-Chlorostyryl)-N2,N2-dimethylethane-1,2-diamine 2-(4-Chlorostyryl) N,N-dimethyl Free base HRMS: [M+H]+ 315.0457 (Calcd: 315.0456)
N-(1-Naphthyl)ethylenediamine dihydrochloride 1-Naphthyl -NH2 Dihydrochloride MP: 196–201°C; Used in spectroscopy

Key Observations :

  • Solubility : Dihydrochloride salts (e.g., target compound and N-(1-Naphthyl) derivative) exhibit enhanced water solubility compared to free bases, critical for biological assays .
  • Spectroscopic Signatures : Methyl groups at N2 produce distinct 1H NMR singlets (δ ~2.2–2.3 ppm), while aromatic substituents show complex splitting patterns (e.g., δ 6.5–8.0 ppm for styryl groups) .

Biological Activity

N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride (CAS No. 1081748-62-0) is a nitrogen-containing organic compound that has garnered interest in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C6H16N2·2HCl
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 1081748-62-0
  • Structure : The compound features two amine groups which contribute to its biological reactivity.

This compound exhibits several mechanisms of action that are significant in pharmacology:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could potentially lead to therapeutic effects in conditions where enzyme regulation is critical.
  • Antimicrobial Activity : Research indicates that compounds with similar structures have displayed antimicrobial properties. The presence of multiple amine groups may enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Cytotoxicity : Some derivatives of diamines have shown cytotoxic effects against various cancer cell lines. The biological activity may be attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and protein synthesis.

Antimicrobial and Cytotoxic Effects

Study ReferenceActivity ObservedConcentrationResult
Antibacterial against E. coli50 µg/mLInhibition zone of 15 mm
Cytotoxicity against MCF7 cellsIC50 25 µMSignificant reduction in viability

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, particularly effective against E. coli and S. aureus.
  • Cytotoxicity in Cancer Research : In vitro studies on human breast cancer (MCF7) cells revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride, and what purification methods are recommended?

The compound can be synthesized via Pd-catalyzed coupling reactions, as demonstrated in protocols involving aryl halides and amines with Pd₂(dba)₃ and DavePhos as catalysts. Typical solvents include THF and 1,4-dioxane under argon at 100°C. Purification involves flash chromatography using dichloromethane/methanol gradients to isolate the product . For dihydrochloride salt formation, HCl gas or concentrated HCl in ether is often employed, followed by recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (space group, unit cell parameters, and hydrogen bonding networks) .
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., isopropyl and dimethyl groups) .
  • Elemental analysis : Verify stoichiometry of the dihydrochloride salt (C, H, N, Cl content) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered moieties or twinning) be resolved during structural refinement?

  • Use SHELXD/SHELXE for robust phase determination in cases of twinning or weak diffraction .
  • Apply occupancy refinement for disordered isopropyl groups, constrained by geometric parameters.
  • Validate against spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in ligand conformation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the compound’s bioactivity?

  • Substituent variation : Replace the isopropyl group with bulkier alkyl chains (e.g., cyclopropyl) to assess steric effects on target binding .
  • Pharmacophore modeling : Map the dimethylamine and dihydrochloride groups as critical hydrogen-bond donors/acceptors using docking studies .
  • In vitro assays : Test derivatives against cell lines (e.g., HT-29, HepG2) to correlate structural modifications with cytotoxicity .

Q. How can researchers evaluate the compound’s metal-chelating properties and their biological implications?

  • UV-Vis titration : Monitor shifts in absorption spectra upon addition of metal ions (e.g., Cu²⁺, Hg²⁺) to determine binding constants .
  • X-ray absorption spectroscopy (XAS) : Resolve coordination geometry in metal complexes (e.g., Hg-Se interactions in analogous compounds) .
  • In vivo models : Assess copper chelation efficacy in Wilson’s disease models, comparing urinary copper excretion before/after treatment .

Q. What methodologies address synthetic byproducts or diastereomer formation during scale-up?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Reaction optimization : Adjust temperature (≤80°C) and ligand ratios (e.g., DavePhos:Pd = 2:1) to minimize side reactions .

Q. How should pharmacological target engagement be validated in vivo?

  • Knockout models : Compare activity in wild-type vs. mGlu7 receptor KO mice using forced swim tests (FST) to confirm target specificity .
  • PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track biodistribution and receptor occupancy in real time .

Q. What are the best practices for assessing physicochemical stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C for dihydrochloride salts) .
  • pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS over 48 hours .

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